molecular formula C21H18N2OS B3011142 5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332062-53-0

5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B3011142
CAS No.: 332062-53-0
M. Wt: 346.45
InChI Key: FAPJNWPAOVBJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a 4-methylphenyl group at position 5 and a thiophen-2-yl moiety at position 2. The thiophene ring introduces π-conjugation and sulfur-based electronic effects, while the methyl group on the phenyl ring contributes steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolo-benzoxazine derivatives reported in pharmacological studies .

Properties

IUPAC Name

5-(4-methylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-8-10-15(11-9-14)21-23-18(16-5-2-3-6-19(16)24-21)13-17(22-23)20-7-4-12-25-20/h2-12,18,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPJNWPAOVBJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C15_{15}H14_{14}N2_{2}S
  • Molecular Weight: 258.35 g/mol

The compound features a complex arrangement that includes a pyrazole ring, a thiophene moiety, and a benzoxazine structure, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazine hydrochloride in the presence of potassium hydroxide. The reaction is performed in ethyl alcohol and monitored via thin-layer chromatography (TLC) until completion .

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant anticancer activity. In particular, compounds similar to This compound have shown promise in reducing tumor weight and incidence rates in various cancer models.

Research Findings:

  • A study demonstrated that benzoxazine derivatives significantly reduced tumor weight in mice with induced fibrosarcoma when administered at doses of 20, 40, and 80 mg/kg body weight for 30 days. The strongest activity was noted with specific derivatives that are structurally related to the compound .
  • The mechanism of action appears to involve apoptosis rather than antioxidant mechanisms, as indicated by observations of tumor shrinkage in treated mice .

Other Pharmacological Effects

In addition to anticancer properties, benzoxazine derivatives have been studied for their potential neuroprotective effects and anti-inflammatory activities. For instance:

  • Compounds within this class have been reported to exhibit neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines.
  • Anti-inflammatory effects have also been noted, with some derivatives showing inhibition of pro-inflammatory cytokines in vitro.

Data Summary

Activity Effect Study Reference
AnticancerReduced tumor weight
Decreased cancer incidence
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of cytokines

Case Studies

Several case studies highlight the effectiveness of benzoxazine derivatives:

  • Fibrosarcoma Model: In a controlled study involving mice injected with benzo(a)pyrene to induce fibrosarcoma, treatment with benzoxazine derivatives resulted in a significant reduction in tumor weight compared to untreated controls .
  • Mechanistic Insights: Another study explored the apoptotic pathways activated by these compounds, suggesting that they enhance reactive oxygen species levels leading to programmed cell death in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Structural Differences Reference
Target Compound 5-(4-MePh), 2-(thiophen-2-yl) C23H19N2OS* Reference structure
2-(4-Fluorophenyl)-5-(4-MePh)-analog 5-(4-MePh), 2-(4-FPh) C23H18FN2O Fluorine atom introduces electronegativity
2-(4-Chlorophenyl)-5-(4-MePh)-analog 5-(4-MePh), 2-(4-ClPh) C23H19ClN2O Chlorine enhances lipophilicity
7,9-Dibromo-2-(thiophen-2-yl)-5-(3-ClPh)-analog 5-(3-ClPh), 2-(thiophen-2-yl) C20H13Br2ClN2OS Bromine at 7,9 positions increases steric bulk
5-(4-Ethoxyphenyl)-2-phenyl-analog 5-(4-EtOPh), 2-Ph C25H22N2O2 Ethoxy group improves solubility

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Substituents : Thiophen-2-yl (target compound) introduces sulfur-mediated electronic effects, contrasting with phenyl or halogenated phenyl groups in analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Calculated LogP* Solubility Trends
Target Compound ~377.5 3.8 Moderate organic solubility
2-(4-Chlorophenyl)-5-(4-MePh)-analog 374.87 4.2 Low aqueous solubility
5-(4-Ethoxyphenyl)-2-phenyl-analog 382.46 3.5 Higher solubility in ethanol

*LogP estimated using fragment-based methods.

Key Trends :

  • Lipophilicity : Chlorophenyl and brominated analogs exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility .
  • Solubility : Ethoxy-substituted derivatives () show improved solubility in polar solvents due to hydrogen-bonding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.